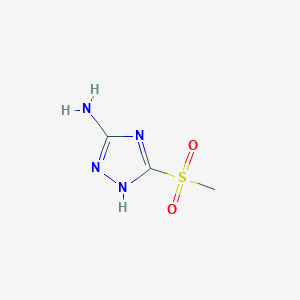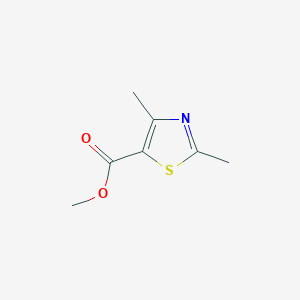
2-Amino-2-(2,3-Dihydro-1H-inden-1-yl)essigsäure
Übersicht
Beschreibung
“2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid”, also known as DL-2-Indanylglycine, is an organic compound with the molecular formula C11H13NO2 . It is commonly used as a synthetic intermediate in the production of various amino acid-based drugs .
Synthesis Analysis
The synthesis of DL-2-Indanylglycine involves a condensation reaction between 2,3-dihydro-1H-inden-2-aldehyde and glycine to produce a precursor. This precursor is then reduced and purified through crystallization to yield DL-2-Indanylglycine .
Molecular Structure Analysis
The molecular structure of “2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is characterized by a 2,3-dihydro-1H-inden-2-yl group attached to an amino acid moiety. The InChI code for this compound is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.23 . It is predicted to have a density of 1.254±0.06 g/cm3 and a boiling point of 372.9±25.0 °C .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Amino-2-(2,3-Dihydro-1H-inden-1-yl)essigsäure:
Radioprotektives Mittel
Untersuchungen zeigen, dass Derivate von Inden, wie 2-Amino-5,6-dihydro-4H-1,3-thiazin, radioprotektive Wirkungen durch Verbesserung der Erholung des hämatopoetischen Systems und Reduzierung von oxidativem Stress aufweisen . Aufgrund seiner strukturellen Ähnlichkeit ist es plausibel, dass this compound für ähnliche Anwendungen untersucht werden könnte.
Anti-HIV-Mittel
Indolderivate wurden auf ihr Potenzial als Anti-HIV-Mittel untersucht . Das strukturelle Grundgerüst von Inden in this compound deutet darauf hin, dass es auch in diesem Bereich durch molekulare Docking-Studien Versprechen hinsichtlich seiner Wirksamkeit gegen HIV-1 bergen könnte.
Antitumor- und Antibakterielle Aktivitäten
Quinazolinonderivate, die amino-substituierte Aminogruppen enthalten, haben zytotoxische und antibakterielle Aktivitäten gezeigt . Analog dazu könnte die Aminogruppe in this compound der Schlüssel zur Erforschung seines Potenzials für ähnliche biologische Aktivitäten sein.
Phosphonatanalog
Die Verbindung (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonsäurehydrochlorid ist ein verwandtes Phosphonatanalog . Dies deutet darauf hin, dass this compound modifiziert werden könnte, um Phosphonatanaloga mit potenziellen Anwendungen in der medizinischen Chemie zu erzeugen.
Modulation der extrazellulären Matrix (ECM)
Studien an 2-Amino-2,3-dihydro-1H-inden-basierten Verbindungen haben gezeigt, dass sie an der ECM-Modulation beteiligt sind, die für die Entwicklung von Krebs und die Resistenz gegen Therapien entscheidend ist . Dies deutet auf eine mögliche Anwendung von this compound in stromagezielten Therapien hin.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
The indole scaffold in 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives .
Cellular Effects
Indole derivatives, including 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYGFYEVSZTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619012 | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179185-78-5 | |
| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)



![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)








